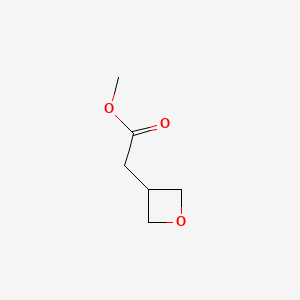

Methyl 2-(oxetan-3-yl)acetate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 2-(oxetan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6(7)2-5-3-9-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAXOLXQNVHXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717606 | |

| Record name | Methyl (oxetan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217800-69-5 | |

| Record name | Methyl (oxetan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxetaneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Oxetan 3 Yl Acetate and Its Derivatives

Strategies for Oxetane (B1205548) Ring Construction

The synthesis of the strained four-membered oxetane ring presents a considerable challenge. However, several effective strategies have been developed, broadly categorized into intramolecular cyclization approaches and routes involving precursor modification.

Intramolecular Cyclization Approaches

The formation of the oxetane ring through intramolecular bond formation is a common and powerful strategy. This can be achieved through either C-O or C-C bond formation.

Intramolecular Williamson etherification is a classical and widely used method for constructing the oxetane ring. This SN2 reaction involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position relative to a hydroxyl group. The reaction is typically mediated by a base, which deprotonates the alcohol to form an alkoxide that then displaces the leaving group.

A general scheme for this process involves a 3-halopropan-1-ol derivative, which upon treatment with a base such as sodium hydride (NaH), cyclizes to form the oxetane ring. The efficiency of this reaction can be influenced by the nature of the leaving group and the substitution pattern of the acyclic precursor. For the synthesis of derivatives of Methyl 2-(oxetan-3-yl)acetate, a suitably substituted 1,3-diol would be the starting point. One of the hydroxyl groups would be converted into a good leaving group (e.g., tosylate, mesylate, or halide) while the other participates in the nucleophilic attack.

For instance, the synthesis of oxetanocin, a natural product containing an oxetane ring, utilized a sodium hydride-mediated cyclization of a mesylate-bearing precursor in 84% yield. acs.org This highlights the efficacy of intramolecular nucleophilic substitution in constructing complex oxetane-containing molecules.

Table 1: Examples of Intramolecular Nucleophilic Substitution for Oxetane Synthesis

| Precursor Type | Reagents and Conditions | Product | Yield (%) |

| 1,3-Halohydrin | Base (e.g., NaH, KHMDS) | Oxetane | Variable |

| 1,3-Diol Derivative (with leaving group) | NaH, THF | Substituted Oxetane | Good to Excellent |

The use of chiral auxiliaries provides a powerful method for the asymmetric synthesis of functionalized oxetanes. The (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazone methodology, pioneered by Corey and Enders, is particularly effective for the α-alkylation of ketones and aldehydes. wikipedia.org

This strategy has been successfully applied to the asymmetric synthesis of 2-substituted oxetan-3-ones, which are direct precursors to derivatives of Methyl 2-(oxetan-3-yl)acetate. acs.orgnih.gov The synthesis begins with the formation of a SAMP or RAMP hydrazone of oxetan-3-one. Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate. This intermediate then reacts with an electrophile, such as an alkyl halide, to introduce a substituent at the C2 position with high stereocontrol. wikipedia.org The final step involves the hydrolytic cleavage of the hydrazone to regenerate the ketone, now enantiomerically enriched.

This method has been shown to produce 2-substituted oxetan-3-ones with enantiomeric excesses (ee) of up to 84%. acs.orgnih.gov Further elaboration of the resulting chiral ketone, for example, through a Wittig-type reaction to introduce the acetate (B1210297) side chain, would lead to the desired chiral 2-(oxetan-3-yl)acetate derivatives.

Table 2: Asymmetric Synthesis of 2-Substituted Oxetan-3-ones using SAMP Hydrazone

| Electrophile | Yield of Alkylated Hydrazone (%) | Enantiomeric Excess (ee) of Ketone (%) |

| Methyl iodide | 75 | 78 |

| Ethyl iodide | 70 | 80 |

| Benzyl (B1604629) bromide | 85 | 84 |

| Allyl bromide | 82 | 82 |

| Data sourced from studies on the metalation and alkylation of SAMP hydrazones of oxetan-3-one. acs.orgnih.gov |

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields an oxetane ring. beilstein-journals.orgmdpi.commdpi.com This reaction is a powerful tool for the synthesis of a wide variety of substituted oxetanes, often with high regioselectivity and stereoselectivity. The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene to form a 1,4-biradical intermediate. Subsequent intersystem crossing and ring closure afford the oxetane product.

For the synthesis of a precursor to Methyl 2-(oxetan-3-yl)acetate, a Paternò-Büchi reaction could be envisioned between a glyoxylate (B1226380) derivative (containing the ester functionality) and an appropriate alkene. The regioselectivity of the reaction is a critical consideration, as two different biradical intermediates can be formed.

While direct synthesis of Methyl 2-(oxetan-3-yl)acetate via this method is not prominently reported, the Paternò-Büchi reaction has been extensively used to create a diverse array of oxetane structures. researchgate.netresearchgate.net For example, the reaction of furan-2-ylmethyl 2-oxoacetates can lead to macrocyclic lactones containing two oxetane rings through an intermolecular dimerization process. beilstein-journals.org

The construction of the oxetane ring can also be achieved through intramolecular C-C bond formation. This approach is particularly useful for synthesizing highly substituted oxetanes with good stereocontrol. One such method involves the intramolecular Michael addition of a carbanion onto an α,β-unsaturated system.

Research has demonstrated the stereoselective synthesis of 2,3,3,4-tetrasubstituted oxetanes via the intramolecular cyclization of allyl or benzyl anions derived from vinylogous urethane (B1682113) derivatives. rsc.org These highly functionalized oxetanes can then be converted into derivatives bearing an α,β-unsaturated ester at the C3 position, which could serve as a precursor for the acetate side chain of the target molecule. While this method provides access to complex oxetane structures, its direct application to the synthesis of the simpler Methyl 2-(oxetan-3-yl)acetate would require a carefully designed precursor.

Ring-Opening and Homologation Precursor Routes

An alternative to de novo ring construction is the modification of existing ring systems or the homologation of simpler oxetane precursors.

A highly relevant and published method for the synthesis of Methyl 2-(oxetan-3-yl)acetate is through the homologation of oxetan-3-one. researchgate.net This approach addresses the challenge that classical homologation methods are often too harsh for the sensitive oxetane ring. A mild, multi-step sequence has been developed, which involves a Tsuji hydrogenolysis of an allylic acetate, followed by an osmium-free dihydroxylation and oxidative cleavage. This work represents the first published preparation of this important building block. researchgate.net

Another common precursor route involves the synthesis of Methyl 2-(oxetan-3-ylidene)acetate, which can be subsequently hydrogenated to yield the target compound. Methyl 2-(oxetan-3-ylidene)acetate is accessible through the Horner-Wadsworth-Emmons reaction of oxetan-3-one with methyl 2-(dimethoxyphosphoryl)acetate. mdpi.com This reaction typically proceeds in good yield (e.g., 73%) and provides a versatile intermediate that can also be used in Michael additions to generate a variety of 3,3-disubstituted oxetanes. mdpi.com The hydrogenation of the exocyclic double bond of Methyl 2-(oxetan-3-ylidene)acetate, for instance using a palladium on carbon (Pd/C) catalyst, would provide Methyl 2-(oxetan-3-yl)acetate.

Functionalization of Epoxide Precursors

A key strategy for constructing the oxetane core involves the ring-expansion of epoxide precursors. This method is a variation of the Williamson etherification, where an epoxide is opened by a nucleophile that contains a latent leaving group. acs.orgthieme-connect.de The process unfolds in two main stages:

Nucleophilic Opening of Epoxides : Epoxides can be opened by reagents like selenomethyllithium. This reaction forms a ring-opened hydroxyselenide intermediate. acs.org

Intramolecular Cyclization : The resulting intermediate is then converted to a species with a good leaving group, such as a halide or mesylate. Treatment with a base, for instance, potassium tert-butoxide (KOtBu), induces intramolecular cyclization to furnish the oxetane ring. acs.org

This sequence allows for the transformation of readily available epoxides into the more complex oxetane scaffold, which can then be further elaborated to yield the target acetate derivative.

Homologation of Oxetan-3-one Derivatives

Direct homologation, or the extension of a carbon chain by one atom, of oxetan-3-one is a primary route to Methyl 2-(oxetan-3-yl)acetate and its immediate precursors. However, classical homologation methods often fail due to the oxetane ring's sensitivity to harsh acidic, basic, or oxidative conditions. researchgate.net

To circumvent these issues, milder, more sophisticated homologation sequences have been developed. One successful approach involves a four-pot telescoped procedure starting from readily available materials. researchgate.net Key steps in this mild sequence include Tsuji hydrogenolysis of an allylic acetate, osmium-free dihydroxylation, and subsequent oxidative cleavage to yield oxetane-3-carboxaldehyde, a direct precursor that can be oxidized and esterified to the target compound. researchgate.net

A widely employed and efficient method for homologation is the Horner-Wadsworth-Emmons (HWE) reaction. mdpi.comresearchgate.net This reaction utilizes a phosphonate (B1237965) ester, such as methyl-2-(dimethoxyphosphoryl)acetate, which reacts with oxetan-3-one in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form Methyl 2-(oxetan-3-ylidene)acetate. mdpi.comresearchgate.net This α,β-unsaturated ester is a critical intermediate that can be hydrogenated to give the final product or used directly in further functionalization reactions.

| Reaction Type | Ketone | Reagent | Base | Product | Yield | Reference |

| Horner-Wadsworth-Emmons | Oxetan-3-one | Methyl-2-(dimethoxyphosphoryl)acetate | DBU | Methyl (oxetan-3-ylidene)acetate | 73% | mdpi.com |

This interactive table summarizes the Horner-Wadsworth-Emmons reaction for the synthesis of a key precursor.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.comacademie-sciences.fr In the context of the Methyl 2-(oxetan-3-yl)acetate scaffold, these strategies are employed to build complex molecular architectures.

A notable example is a domino reaction for preparing non-racemic β-proline derivatives. researchgate.net This sequence involves the addition of a titanium enolate of Methyl 2-(oxetan-3-yl)acetate to chiral tert-butanesulfinyl ketimines. The reaction proceeds via an intramolecular ring-opening of the oxetane, leading to the formation of highly substituted pyrrolidine (B122466) rings with three contiguous stereocenters. researchgate.net This demonstrates the utility of the target compound itself as a key building block in sophisticated, cascade reaction sequences.

Functionalization and Derivatization of Methyl 2-(oxetan-3-yl)acetate Scaffolds

Once the Methyl 2-(oxetan-3-yl)acetate scaffold is obtained, particularly its unsaturated precursor Methyl 2-(oxetan-3-ylidene)acetate, a wide array of functionalization reactions can be employed to generate diverse libraries of compounds.

Aza-Michael Addition Reactions

The aza-Michael addition is a powerful method for forming C-N bonds. mdpi.com The electron-deficient double bond in Methyl 2-(oxetan-3-ylidene)acetate makes it an excellent Michael acceptor for various nitrogen-based nucleophiles. mdpi.comnih.govktu.edu This reaction has been extensively used to synthesize novel heterocyclic amino acid derivatives. mdpi.comresearchgate.net

The reaction typically involves treating Methyl 2-(oxetan-3-ylidene)acetate with a range of NH-heterocycles, including both aliphatic and aromatic amines, in a suitable solvent like acetonitrile (B52724) and in the presence of a base such as DBU. mdpi.comevitachem.com This approach has been successful in creating a variety of 3-substituted 3-(acetoxymethyl)oxetane compounds. mdpi.comnih.govktu.edusmolecule.com

| Amine Nucleophile | Conditions | Product | Yield | Reference |

| 3-N-Boc-aminoazetidine hydrochloride | DBU, Acetonitrile, 45 °C, 24h | Methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate | 71% | mdpi.com |

| Azetidine (B1206935) | DBU, Acetonitrile, 65 °C, 4h | Methyl (1,3'-biazetidin-3-yl)acetate derivative | 64% | mdpi.com |

This interactive table presents examples of Aza-Michael addition reactions on an unsaturated precursor to generate functionalized oxetane derivatives.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for its effectiveness in forming carbon-carbon bonds. mdpi.com This palladium-catalyzed reaction is instrumental in the structural diversification of aromatic and heterocyclic building blocks. mdpi.com

In the context of Methyl 2-(oxetan-3-yl)acetate derivatives, this methodology has been applied to functionalize derivatives that have been previously prepared, for example, via aza-Michael addition. mdpi.comresearchgate.netktu.edu A common strategy involves introducing a halogenated moiety (e.g., a brominated pyrazole) onto the scaffold, which can then participate in Suzuki-Miyaura coupling with a variety of organoboronic acids. mdpi.comresearchgate.net This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups. mdpi.com The optimal conditions for these couplings have been found to involve a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in 1,4-dioxane (B91453) at elevated temperatures. mdpi.comresearchgate.net

| Boronic Acid | Catalyst System | Conditions | Yield | Reference |

| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-dioxane, 100 °C | 94% | mdpi.com |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-dioxane, 100 °C | 70-80% (Moderate) | mdpi.com |

| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-dioxane, 100 °C | 70-80% (Moderate) | mdpi.com |

| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-dioxane, 100 °C | 29% (Low) | mdpi.com |

This interactive table details the conditions and outcomes of Suzuki-Miyaura cross-coupling reactions used to diversify oxetane derivatives.

Targeted Synthesis of Substituted Methyl 2-(oxetan-3-yl)acetate Analogues

The combination of the aforementioned synthetic strategies allows for the highly targeted synthesis of complex Methyl 2-(oxetan-3-yl)acetate analogues. By strategically sequencing reactions like the Horner-Wadsworth-Emmons, aza-Michael addition, and Suzuki-Miyaura coupling, chemists can achieve significant molecular diversity starting from simple oxetan-3-one. mdpi.comresearchgate.netktu.edu

For instance, a synthetic route can begin with the HWE reaction on oxetan-3-one to produce Methyl 2-(oxetan-3-ylidene)acetate. mdpi.com This intermediate can then undergo an aza-Michael addition with a halogen-bearing heterocycle, such as 4-bromopyrazole. The resulting product, now bearing a reactive handle, can be subjected to a variety of Suzuki-Miyaura cross-coupling reactions with different boronic acids to generate a library of specifically substituted analogues. mdpi.comsmolecule.comresearchgate.net This modular approach provides precise control over the final molecular structure, enabling the synthesis of targeted compounds for various applications in chemistry and materials science. smolecule.com

Reactivity with Amines and Other Heterocycles

The reactivity of methyl 2-(oxetan-3-yl)acetate with amines and other nitrogen-containing heterocycles is primarily centered around two main pathways: the reaction of the ester functional group and the addition to an activated form of the oxetane scaffold. The inherent stability of the oxetane ring often allows for selective transformations at the acetate moiety. However, the reactivity of the core structure can be harnessed, particularly when the molecule is in an unsaturated form.

The ester group of methyl 2-(oxetan-3-yl)acetate can undergo aminolysis to form the corresponding 2-(oxetan-3-yl)acetamides. This is a standard transformation where the methyl ester is treated with a primary or secondary amine, often with heating or catalytic activation, to yield the amide product. This reaction is a fundamental method for introducing diversity and building more complex molecular architectures based on the oxetane scaffold.

In a related context, the synthesis of various amide derivatives has been successfully achieved starting from the corresponding carboxylic acid, 2-(3-(((benzyloxy)carbonyl)amino)oxetan-3-yl)acetic acid. This acid is coupled with a range of amines using a propane (B168953) phosphonic acid anhydride (B1165640) (T3P) catalyst, a reaction that is typically efficient and proceeds within an hour to provide good isolated yields of the desired amides. rsc.orgresearchgate.net This demonstrates the feasibility of forming the amide bond in the presence of the oxetane ring.

Furthermore, significant research has been conducted on the reactivity of the unsaturated analog, methyl 2-(oxetan-3-ylidene)acetate, with amines and NH-heterocycles. mdpi.com This substrate readily undergoes aza-Michael addition, a powerful and versatile method for creating carbon-nitrogen bonds. mdpi.com In these reactions, the amine or heterocycle adds to the β-position of the α,β-unsaturated ester, leading to the formation of 3-substituted 3-(acetoxymethyl)oxetane derivatives. mdpi.comclockss.org These reactions are often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and proceed under mild conditions. mdpi.com For instance, the reaction of methyl 2-(oxetan-3-ylidene)acetate with 3-N-Boc-aminoazetidine hydrochloride in the presence of DBU in acetonitrile at 45 °C for 24 hours yields the corresponding adduct in 71% yield. mdpi.com This highlights the utility of the oxetane-acetate scaffold in constructing more complex heterocyclic systems.

The following tables summarize the research findings on the reactivity of methyl 2-(oxetan-3-yl)acetate derivatives with amines and heterocycles.

Table 1: Aza-Michael Addition of Amines and Heterocycles to Methyl 2-(oxetan-3-ylidene)acetate

| Amine/Heterocycle | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-N-Boc-aminoazetidine hydrochloride | DBU, Acetonitrile, 45 °C, 24 h | Methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate | 71 | mdpi.com |

| Pyrrolidine | DBU, Acetonitrile, 65 °C, 4-16 h | Methyl 2-(3-(pyrrolidin-1-yl)oxetan-3-yl)acetate | 61 | mdpi.com |

| 3,3-Difluoropyrrolidine | DBU, Acetonitrile, 65 °C, 4-16 h | Methyl 2-(3-(3,3-difluoropyrrolidin-1-yl)oxetan-3-yl)acetate | 64 | mdpi.com |

| Morpholine | DBU, Acetonitrile, 65 °C, 4 h | Methyl 2-(3-morpholinooxetan-3-yl)acetate | 73 | mdpi.com |

| 2,3-Dihydro-1H-isoindoline | DBU, Acetonitrile, 65 °C, 4-16 h | Methyl 2-(3-(isoindolin-2-yl)oxetan-3-yl)acetate | 64 | mdpi.com |

Table 2: Amide Formation from 2-(3-(((Benzyloxy)carbonyl)amino)oxetan-3-yl)acetic acid

| Amine | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Various primary and secondary amines | T3P catalyst, 60 min | N-substituted 2-(3-(((benzyloxy)carbonyl)amino)oxetan-3-yl)acetamide derivatives | Good | rsc.orgresearchgate.net |

Mechanistic Insights into the Reactivity of Methyl 2 Oxetan 3 Yl Acetate and Oxetane Systems

Ring-Opening Reaction Mechanisms

The high ring strain of the oxetane (B1205548) ring, estimated to be around 107 kJ/mol, is a key factor in its susceptibility to ring-opening reactions. wikipedia.org These reactions can be initiated by both nucleophiles and electrophiles, leading to the formation of functionalized propane (B168953) derivatives.

Nucleophilic and Electrophilic Ring Opening Pathways

Nucleophilic attack on the oxetane ring typically occurs at the less sterically hindered carbon atom adjacent to the oxygen. The reaction proceeds via an SN2 mechanism, resulting in inversion of stereochemistry at the site of attack. A variety of nucleophiles, including amines, thiols, and carbanions, can induce ring-opening, yielding 1,3-disubstituted propanes. smolecule.com The reactivity of the oxetane ring towards nucleophiles is generally lower than that of epoxides. wikipedia.org

Electrophilic activation of the oxetane oxygen by a Lewis or Brønsted acid facilitates ring-opening by making the ring carbons more susceptible to nucleophilic attack. Under acidic conditions, even weak nucleophiles can open the ring. The regioselectivity of the attack depends on the substitution pattern of the oxetane and the nature of the nucleophile. In the presence of acids, unsymmetrically substituted oxetanes can be attacked at the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state. researchgate.net

Formation of Reactive Intermediates

The ring-opening of oxetanes can proceed through the formation of various reactive intermediates. In acid-catalyzed reactions, an oxonium ion is formed as the initial intermediate. This is followed by nucleophilic attack, which can lead to either ring-opened products or, in some cases, rearrangement to other cyclic structures. The stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted oxetanes being generally more stable due to steric hindrance that blocks the pathway of external nucleophiles to the C–O σ* antibonding orbital. nih.gov

Oxidation and Reduction Pathways

The functional groups of methyl 2-(oxetan-3-yl)acetate, namely the oxetane ring and the methyl ester, can undergo oxidation and reduction reactions. While specific studies on the oxidation and reduction of methyl 2-(oxetan-3-yl)acetate are not extensively detailed in the reviewed literature, general principles of organic chemistry can be applied.

The ester group can be reduced to a primary alcohol using standard reducing agents like lithium aluminum hydride. The oxetane ring is generally stable to these conditions. Conversely, oxidation of the methylene (B1212753) group adjacent to the ester could potentially be achieved, though this would require specific reagents to avoid side reactions involving the oxetane ring. The oxetane moiety itself is generally resistant to oxidation, but strong oxidizing agents could potentially lead to ring cleavage. smolecule.com A study on the reduction of aldehydes and ketones with an N-heterocyclic carbene borane (B79455) and acetic acid provides a general method for carbonyl reduction that could potentially be applied to derivatives of methyl 2-(oxetan-3-yl)acetate. beilstein-journals.org

Substitution Reactions on the Oxetane Ring and Adjacent Moieties

Substitution reactions can occur at both the oxetane ring and the acetate (B1210297) side chain of methyl 2-(oxetan-3-yl)acetate. Nucleophilic substitution on the oxetane ring, as discussed in the context of ring-opening, is a primary mode of reactivity.

Substitution reactions on the acetate moiety can also be performed. For instance, the alpha-carbon to the carbonyl group could potentially be functionalized through enolate chemistry, although this might be complicated by the presence of the oxetane ring. The ester group itself can undergo transesterification or amidation reactions under appropriate conditions. The stability of the oxetane ring under various reaction conditions, including those for nucleophilic substitution, has been a subject of study, with findings indicating that 3,3-disubstituted oxetanes exhibit enhanced stability. chemrxiv.org

Isomerization Phenomena in Oxetane-Containing Carboxylic Acids

A significant and well-documented reaction of oxetane-containing carboxylic acids, the parent compounds to esters like methyl 2-(oxetan-3-yl)acetate, is their propensity to isomerize into lactones. nih.govacs.orgacs.org This intramolecular ring-opening and subsequent cyclization is often observed upon storage at room temperature or upon gentle heating. nih.govacs.orgacs.org

The mechanism is believed to involve an intramolecular protonation of the oxetane oxygen by the carboxylic acid group, which activates the ring for nucleophilic attack by the carboxylate. nih.gov This process can be influenced by the substitution pattern on the oxetane ring. For instance, bulky substituents can stabilize the oxetane-carboxylic acid and hinder isomerization. acs.org While this phenomenon is primarily reported for the carboxylic acids, it highlights a potential instability of the corresponding esters under hydrolytic conditions that would generate the carboxylic acid in situ.

| Starting Material | Conditions | Product | Reference |

| 2-(Oxetan-3-yl)acetic acid | Storage at room temperature or gentle heating | γ-Butyrolactone derivative | nih.govacs.orgacs.org |

| Substituted 2-(oxetan-3-yl)acetic acids | Dioxane/water, 100 °C | Corresponding lactones | acs.org |

Cycloaddition Reactions and Spirocycle Formation

Methyl 2-(oxetan-3-ylidene)acetate, an isomer of methyl 2-(oxetan-3-yl)acetate featuring an exocyclic double bond, serves as a valuable dipolarophile in 1,3-dipolar cycloaddition reactions for the synthesis of spirocyclic pyrrolidines. researchgate.netwhiterose.ac.uk These reactions are a powerful tool for creating complex, three-dimensional molecular scaffolds that are of interest in drug discovery. thieme-connect.comresearchgate.netnih.govnih.govrsc.org

In a typical reaction, an azomethine ylide, generated in situ from an α-amino acid or its ester, reacts with the exocyclic double bond of the oxetane derivative to form a spiro-pyrrolidine. researchgate.netwhiterose.ac.uk These reactions can be catalyzed by silver salts and often proceed with high regio- and stereoselectivity. whiterose.ac.uk The use of oxetane-containing building blocks in this manner allows for the creation of novel spirocycles where the oxetane moiety can impart desirable physicochemical properties, such as improved solubility and metabolic stability. thieme-connect.com

| Dipolarophile | Dipole Source | Catalyst/Conditions | Product | Reference |

| Methyl 2-(oxetan-3-ylidene)acetate | Glycine, N-methyl 2-(naphthalen-2-ylmethyleneamino)acetate | Ag2O, DBU, toluene, rt | Spirocyclic pyrrolidine (B122466) | whiterose.ac.uk |

| 3-Oxetanone | Sarcosine and N-phenylmaleimide | Toluene, 110 °C | Spirocyclic pyrrolidine | whiterose.ac.uk |

| 3-Oxetanone | Proline and N-methylmaleimide | Toluene, 110 °C | Endo and exo spirocyclic pyrrolidines | whiterose.ac.uk |

Interactions with Organometallic Reagents

The reactivity of oxetane-containing molecules, such as Methyl 2-(oxetan-3-yl)acetate, with organometallic reagents is characterized by the presence of two primary electrophilic sites: the ester carbonyl group and the strained four-membered oxetane ring. The specific reaction pathway—either nucleophilic attack at the carbonyl carbon or ring-opening of the oxetane—is highly dependent on the nature of the organometallic reagent, the substrate's structure, and the reaction conditions.

Organometallic reagents are characterized by a polar carbon-metal bond, which imparts significant nucleophilic and basic character to the carbon atom. msu.edulibretexts.org Strong organometallic nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily react with esters. libretexts.org This reaction typically proceeds through a nucleophilic acyl substitution to form a ketone intermediate, which is often more reactive than the starting ester. saskoer.ca Consequently, a second equivalent of the organometallic reagent usually adds to the ketone, leading to the formation of a tertiary alcohol after an aqueous workup. libretexts.orgsaskoer.ca

In the context of oxetane-substituted esters, this dual reactivity has been observed. For instance, the treatment of an oxetane-3-carboxylate with a Grignard reagent like methylmagnesium bromide (MeMgBr) at temperatures ranging from -20°C to room temperature resulted in a mixture of both the mono-addition product (ketone) and the double-addition product (tertiary alcohol). chemrxiv.org This demonstrates the competition between the initial substitution and the subsequent addition step.

| Reactant | Reagent | Conditions | Products | Product Ratio (approx.) |

|---|---|---|---|---|

| Ethyl oxetane-3-carboxylate | MeMgBr | -20 °C to rt | 1-(Oxetan-3-yl)ethan-1-one (Ketone) and 2-(Oxetan-3-yl)propan-2-ol (Tertiary Alcohol) | 3:7 |

To achieve selective mono-addition and isolate the ketone, less reactive organometallic reagents are required. libretexts.org Organocuprates, also known as Gilman reagents (R₂CuLi), are significantly less reactive than Grignard or organolithium reagents and can react with acyl chlorides to yield ketones without proceeding to the tertiary alcohol. chemistrysteps.comyoutube.com

The strained nature of the oxetane ring also makes it susceptible to nucleophilic attack and subsequent ring-opening. acs.orgbeilstein-journals.org Strong nucleophiles, including Grignard and organolithium reagents, can attack the less sterically hindered carbon atom adjacent to the ring oxygen in an Sₙ2-type reaction. magtech.com.cnchempedia.info This reaction with an unsubstituted oxetane results in a three-carbon homologation, yielding a primary alcohol. chempedia.info The reaction is generally slower than the analogous ring-opening of more strained epoxides. chempedia.info

For α,β-unsaturated oxetane systems, such as Methyl 2-(oxetan-3-ylidene)acetate, organometallic reactions can be directed towards conjugate addition. Organocuprates are particularly effective for 1,4-addition to α,β-unsaturated carbonyl compounds. wikipedia.orgchem-station.com This type of reaction allows for the formation of a new carbon-carbon bond at the β-position relative to the carbonyl group, while preserving the oxetane ring. acs.org This chemoselectivity highlights the tunability of reactions involving functionalized oxetanes.

| Reagent Type | Substrate Moiety | Typical Reaction | Common Product(s) |

|---|---|---|---|

| Grignard (RMgX) / Organolithium (RLi) | Ester | Nucleophilic Acyl Substitution followed by Addition | Tertiary Alcohol |

| Grignard (RMgX) / Organolithium (RLi) | Oxetane Ring | Nucleophilic Ring-Opening | Primary Alcohol (3-carbon homologation) |

| Organocuprate (R₂CuLi) | α,β-Unsaturated Ester | Conjugate (1,4-) Addition | β-Substituted Ester |

Applications of Methyl 2 Oxetan 3 Yl Acetate in Advanced Organic Synthesis

Role as a Building Block for Complex Molecular Architectures

Methyl 2-(oxetan-3-yl)acetate and its precursor, methyl 2-(oxetan-3-ylidene)acetate, serve as pivotal building blocks in the synthesis of intricate molecular structures. The strained oxetane (B1205548) ring is not merely a passive component but an active participant in chemical transformations, enabling the introduction of unique three-dimensional features into target molecules.

A notable application of this building block is in the synthesis of novel heterocyclic amino acid derivatives. Through aza-Michael addition reactions, various N-Boc-cycloaminylamines can be reacted with methyl 2-(oxetan-3-ylidene)acetate to yield 3-substituted 3-(acetoxymethyl)oxetane compounds. researchgate.net This methodology provides a straightforward and efficient route to a diverse range of non-natural amino acids incorporating the oxetane scaffold. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to parent molecules. researchgate.net

The resulting oxetane-containing amino acids can be further diversified. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully employed to modify these structures, expanding the accessible chemical space and allowing for the creation of highly functionalized and complex molecular architectures. researchgate.net The ability to readily modify the initial scaffold highlights the utility of methyl 2-(oxetan-3-yl)acetate as a versatile starting material for combinatorial chemistry and the generation of compound libraries.

Utilization in Total Synthesis and Natural Product Analogues

The oxetane ring is a key structural feature in several biologically active natural products, including the potent anticancer agent paclitaxel (B517696) (Taxol) and the antiviral nucleoside analogue oxetanocin. orkg.orgacs.org The unique conformational constraints and electronic properties imparted by this four-membered ring are often crucial for the biological activity of these molecules. Consequently, oxetane-containing building blocks are highly sought after in the total synthesis of such natural products and their analogues.

While a direct total synthesis employing methyl 2-(oxetan-3-yl)acetate is not extensively documented in readily available literature, its potential as a precursor for key intermediates is significant. The functional handles present in the molecule—the ester and the oxetane ring—allow for a variety of synthetic manipulations. For example, the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing points for further elaboration. The oxetane ring itself can be strategically opened under specific conditions to reveal 1,3-diol functionalities, which are common motifs in polyketide and other natural product classes.

The synthesis of analogues of oxetane-containing natural products is an active area of research aimed at developing new therapeutic agents with improved properties. The modular nature of syntheses involving building blocks like methyl 2-(oxetan-3-yl)acetate allows for the systematic modification of the natural product scaffold, enabling structure-activity relationship (SAR) studies and the optimization of biological activity.

Development of Peptidomimetics and Constrained Peptides

Peptidomimetics, compounds that mimic the structure and function of peptides, are of great interest in drug discovery as they often exhibit enhanced metabolic stability and oral bioavailability compared to their natural peptide counterparts. A novel approach in this area involves the replacement of the labile amide bond in a peptide backbone with a more stable chemical moiety.

The oxetane ring has emerged as a promising surrogate for the carbonyl group in amide bonds, leading to the development of a new class of peptidomimetics. researchgate.net In these "oxetanyl peptides," the amide C=O bond is replaced by the four-membered ring, which can act as a hydrogen bond acceptor, similar to the original carbonyl oxygen. researchgate.net This substitution results in a non-hydrolyzable linkage, thereby increasing the resistance of the peptide to enzymatic degradation.

The synthesis of these peptidomimetics can be achieved through the conjugate addition of α-amino esters to a 3-(nitromethylene)oxetane, followed by reduction of the nitro group and subsequent coupling with N-protected amino acids to extend the peptide chain. researchgate.net The conformational rigidity imposed by the oxetane ring can also be exploited to create constrained peptides. nih.govnih.gov Constraining the peptide in its bioactive conformation can lead to enhanced binding affinity and selectivity for its biological target. nih.gov The unique geometry of the oxetane ring offers a novel strategy for inducing specific turns and folds in the peptide backbone.

Contributions to DNA-Encoded Library Synthesis

DNA-encoded libraries (DELs) have revolutionized early-stage drug discovery by enabling the synthesis and screening of vast numbers of compounds in a single experiment. The technology relies on the covalent attachment of a unique DNA tag to each small molecule, which serves as an amplifiable barcode for its identification. A key requirement for DEL synthesis is the development of chemical reactions that are compatible with the DNA tag.

The heterocyclic amino acid derivatives synthesized from methyl 2-(oxetan-3-ylidene)acetate are valuable building blocks for the generation of DNA-encoded peptide libraries. The ability to create a diverse array of non-natural amino acids incorporating the oxetane motif allows for the construction of libraries with novel chemical and three-dimensional diversity.

The synthesis of these oxetane-containing amino acids under mild conditions makes them amenable to on-DNA synthesis protocols. By incorporating these unique building blocks into DELs, researchers can explore a broader chemical space and potentially identify novel binders to challenging biological targets. The inherent three-dimensionality of the oxetane ring can be particularly advantageous in targeting protein-protein interactions, which often involve large and complex binding interfaces.

Scaffold for Specialty Chemical and Material Production

Beyond its applications in the life sciences, the structural features of methyl 2-(oxetan-3-yl)acetate make it an attractive scaffold for the production of specialty chemicals and materials. The strained oxetane ring possesses a significant amount of ring-strain energy, which can be harnessed to drive ring-opening polymerization reactions.

Derivatives of methyl 2-(oxetan-3-yl)acetate can be designed to act as monomers for the synthesis of novel polymers. The resulting polyethers would feature pendant ester groups along the polymer backbone, which could be further functionalized to tune the material's properties, such as solubility, thermal stability, and mechanical strength. The incorporation of the oxetane-derived repeating unit can lead to materials with unique architectures and properties compared to traditional polymers.

Furthermore, the bifunctional nature of methyl 2-(oxetan-3-yl)acetate allows for its use as a cross-linking agent or as a monomer in the production of dendrimers and other highly branched macromolecules. The ability to precisely control the architecture of these materials opens up possibilities for their use in a variety of applications, including drug delivery, coatings, and advanced composites.

Design of Three-Dimensional Fragments for Chemical Biology

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information gained from these interactions is then used to grow or combine the fragments into more potent, drug-like molecules.

There is a growing recognition of the importance of three-dimensional (3D) shape in molecular recognition and drug design. nih.gov Fragments with a higher degree of sp3-hybridized carbons and defined 3D geometries are often more effective in binding to the complex and contoured surfaces of protein targets. researchgate.net The oxetane ring in methyl 2-(oxetan-3-yl)acetate imparts a distinct and rigid three-dimensional shape to the molecule, making it an excellent candidate for inclusion in 3D fragment libraries. researchgate.net

The puckered conformation of the oxetane ring, combined with the appended methyl acetate (B1210297) group, presents a unique spatial arrangement of functional groups that can engage in specific interactions with a protein binding site. The use of such 3D fragments can lead to the identification of novel binding pockets and the development of lead compounds with improved selectivity and physicochemical properties. The synthetic accessibility of derivatives of methyl 2-(oxetan-3-yl)acetate further enhances its value as a platform for the design and synthesis of diverse 3D fragment libraries for chemical biology research. researchgate.net

Exploration of Methyl 2 Oxetan 3 Yl Acetate in Medicinal Chemistry and Biological Systems

Oxetane (B1205548) Motif as a Bioisostere in Drug Discovery

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to enhance a molecule's biological activity or optimize its disposition, is a fundamental strategy in drug design. The oxetane ring has emerged as a valuable and versatile bioisostere, particularly as a surrogate for gem-dimethyl and carbonyl groups. acs.orgresearchgate.net Its compact, polar, and three-dimensional nature allows it to mimic these common functionalities while conferring advantageous properties to the parent molecule. nih.govnih.gov

Mimicry of Carbonyl and Geminal Dimethyl Groups

The oxetane moiety is an effective mimic for the carbonyl group due to its comparable dipole moment, hydrogen bonding capabilities, and the spatial orientation of its oxygen lone pairs. researchgate.netnih.gov Oxetanes can act as hydrogen-bond acceptors, a critical interaction for molecular recognition at biological targets, much like ketones or amides. acs.org This mimicry allows medicinal chemists to replace a metabolically vulnerable carbonyl group with a more stable oxetane ring, often preserving or enhancing binding affinity while improving the drug's metabolic profile. acs.org

As a bioisostere for the gem-dimethyl group, the oxetane ring occupies a similar volume but introduces polarity without a significant increase in lipophilicity. acs.orgnih.gov The gem-dimethyl group is frequently used to introduce steric bulk or block metabolic oxidation at a specific position. However, it invariably increases the lipophilicity of a compound, which can negatively impact solubility and other properties. Replacing it with an oxetane can block metabolic weak spots and provide the desired steric hindrance while improving aqueous solubility. acs.orgnih.gov

Influence on Physicochemical Properties of Drug Candidates

The introduction of an oxetane ring can profoundly alter a drug candidate's physicochemical properties, leading to significant improvements in its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov These modifications are crucial for transforming a potent compound into a viable drug.

Modulation of Aqueous Solubility and Lipophilicity

One of the most significant advantages of incorporating an oxetane is the enhancement of aqueous solubility and the reduction of lipophilicity (LogD). nih.govnih.gov The inherent polarity of the ether oxygen in the strained four-membered ring improves interactions with water. Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context. researchgate.netacs.org This improvement in solubility is a critical factor in achieving adequate bioavailability for orally administered drugs. acs.org

| Structural Change | Impact on Aqueous Solubility | Impact on Lipophilicity (LogD) | Reference Example |

|---|---|---|---|

| gem-dimethyl → Oxetane | Increase (4x to >4000x) | Decrease | General observation in drug discovery programs researchgate.netacs.org |

| Carbonyl → Oxetane | Variable, can decrease in some contexts | Variable | Spirocyclic pyrrolidine (B122466)/piperidine derivatives acs.org |

| n-propyl → Oxetane | Improved | Decreased | IDO1 Inhibitor Development nih.gov |

Enhancement of Metabolic Stability

The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups it replaces. acs.org For instance, gem-dimethyl groups can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing such metabolically labile sites with an oxetane can significantly increase the compound's half-life in the body. acs.orgnih.gov Similarly, replacing a morpholine ring with a spirocyclic piperazine-oxetane has been shown to yield a more metabolically stable isostere. nih.gov Numerous drug discovery programs have successfully employed oxetanes to overcome issues of high clearance and poor metabolic stability. nih.govacs.org

| Original Compound Moiety | Oxetane-Containing Analog | Observed Effect on Metabolic Stability | Reference Study |

|---|---|---|---|

| N-substituted arylsulfonamide with carbocyclic ring | N-substituted arylsulfonamide with oxetane ring | Significant improvement in stability in human liver microsomes (HLM) | Pfizer γ-secretase inhibitor program acs.org |

| Spirocyclic ketone | Spirocyclic oxetane | Considerably improved (lower intrinsic clearance) | Carreira and co-workers' matched pair analysis acs.org |

| Pyrazolopyrimidinone with alternative substituent | Pyrazolopyrimidinone with oxetane moiety | Significantly improved metabolic stability over the parent hit compound | ALDH1A inhibitor development nih.gov |

Impact on Basicity of Proximal Amines

The oxetane ring exerts a potent inductive electron-withdrawing effect due to the electronegativity of the oxygen atom within the small ring structure. nih.govacs.org This effect significantly reduces the basicity (pKa) of nearby amine groups. Modulating amine basicity is critical in drug design, as highly basic compounds can lead to off-target effects, such as hERG channel inhibition, and poor cell permeability. The tactical placement of an oxetane can fine-tune the pKa of a proximal amine into a more desirable range. The magnitude of this effect is distance-dependent. nih.govacs.org

| Position of Oxetane Relative to Amine | Approximate Reduction in pKaH Units | Reference |

|---|---|---|

| α (alpha) | ~2.7 | nih.govacs.org |

| β (beta) | ~1.9 | nih.gov |

| γ (gamma) | ~0.7 | nih.gov |

| δ (delta) | ~0.3 | nih.govacs.org |

Conformational Locking and Three-Dimensionality Contributions

Modern drug discovery increasingly emphasizes molecular three-dimensionality to improve selectivity and access novel chemical space. nih.gov The non-planar, puckered conformation of the oxetane ring, which contains three sp³-hybridized carbon atoms, introduces a defined three-dimensional character into otherwise flat molecules. researchgate.netnih.gov This can lead to improved target binding and better pharmacokinetic properties. Furthermore, the rigidity of the oxetane ring can act as a "conformational lock," restricting the rotational freedom of adjacent substituents. acs.orgpharmablock.com This pre-organization of the molecule into a bioactive conformation can enhance potency by reducing the entropic penalty of binding to its biological target. nih.gov

Investigations into Biological Activity Mechanisms

The biological activities of small molecules like Methyl 2-(oxetan-3-yl)acetate are fundamentally dictated by their interactions with biological macromolecules. The presence of the oxetane ring is a key determinant of its potential biological profile.

Interaction with Molecular Targets and Biochemical Pathways

The oxetane ring can play a crucial role in how a molecule binds to its biological target. Its ability to act as a hydrogen bond acceptor can facilitate interactions with amino acid residues in the active sites of enzymes or receptors. nih.govpharmablock.com For instance, in the well-known anticancer drug paclitaxel (B517696) (Taxol), the oxetane ring is believed to act as a conformational lock and a hydrogen bond acceptor, which is important for its microtubule-stabilizing activity. nih.govacs.org

While specific targets for Methyl 2-(oxetan-3-yl)acetate have not been identified, the broader class of oxetane-containing compounds has been shown to interact with a variety of molecular targets, including:

Kinases: Several oxetane-containing molecules have been developed as kinase inhibitors for the treatment of cancer and autoimmune diseases. nih.govnih.gov

Enzymes: Oxetanes are present in inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO1) and fat mass and obesity-associated protein (FTO). nih.govbeilstein-journals.org

Receptors: The modulation of receptor function by oxetane-containing ligands is an active area of research.

The methyl acetate (B1210297) portion of the molecule could also influence its interactions and metabolic fate. Ester groups can be recognized by and interact with various enzymes, and their hydrolysis can be a key step in the activation or deactivation of a drug.

Table 1: Potential Molecular Targets for Oxetane-Containing Compounds

| Target Class | Specific Examples | Therapeutic Area |

| Kinases | Bruton's tyrosine kinase (BTK), Mitogen-activated protein kinase-interacting kinases (MNK1/2) | Cancer, Autoimmune Disorders |

| Enzymes | Indoleamine 2,3-dioxygenase (IDO1), Pancreatic and gastric lipases, DNA polymerase η | Cancer, Obesity, Antiviral |

| Receptors | G-protein coupled receptors (GPCRs) | Various |

This table is illustrative of the types of targets for the broader class of oxetane-containing compounds and does not represent confirmed targets for Methyl 2-(oxetan-3-yl)acetate.

Modulation of Enzyme Function and Biomacromolecule Interactions

The incorporation of an oxetane ring can significantly impact a molecule's ability to modulate enzyme function. By acting as a bioisostere for a carbonyl group, the oxetane in Methyl 2-(oxetan-3-yl)acetate could mimic the substrate of an enzyme, leading to competitive inhibition. acs.org For example, the FDA-approved drug orlistat, which contains an oxetane moiety, is a potent and irreversible inhibitor of pancreatic and gastric lipases. nih.gov

Furthermore, oxetanocin derivatives have been shown to inhibit DNA polymerase η, suggesting that the oxetane ring can play a critical role in the recognition and inhibition of enzymes involved in nucleic acid metabolism. oup.com

The interaction with biomacromolecules extends beyond enzymes. Small molecules can interact with DNA and RNA, potentially modulating their structure and function. While there is no direct evidence for Methyl 2-(oxetan-3-yl)acetate, the development of small molecules that target RNA is a growing field, and the unique structural features of oxetanes could be explored in this context. acs.org

Antimicrobial Activity and Therapeutic Potential

Natural and synthetic compounds containing the oxetane ring have demonstrated a range of biological activities, including antimicrobial effects. nih.govresearchgate.netresearchgate.net Oxetane-containing metabolites from microorganisms have shown antifungal and antiviral properties. nih.gov

Research into novel oxetane derivatives has yielded compounds with potential as antimicrobial agents. For instance, certain 3,3-disubstituted oxetanes have been investigated for their biological activities. While specific data for Methyl 2-(oxetan-3-yl)acetate is not available, the general class of oxetane-containing compounds represents a promising area for the discovery of new antimicrobial drugs. researchgate.net

Table 2: Reported Antimicrobial Activity of Oxetane-Containing Compounds

| Compound Class | Type of Activity | Source/Reference |

| Oxetane-containing metabolites | Antifungal, Antiviral | nih.gov |

| Synthetic oxetane derivatives | Antibacterial | nih.govacs.org |

This table provides examples from the broader class of oxetane compounds and does not imply confirmed activity for Methyl 2-(oxetan-3-yl)acetate.

Applications in Radiation Protection Research

The field of radiation protection seeks to identify compounds that can mitigate the harmful effects of ionizing radiation on biological tissues. Research has explored various heterocyclic compounds for their radioprotective properties. For instance, imidazole and benzimidazole derivatives have shown some radioprotective action.

The mechanism of radioprotection often involves scavenging of free radicals and reduction of oxidative stress, which are major contributors to radiation-induced damage. nih.gov While there is no specific research on Methyl 2-(oxetan-3-yl)acetate as a radioprotective agent, the exploration of novel small molecules, including heterocyclic compounds, is an ongoing effort in this field. researchgate.netsemanticscholar.org The stability and unique electronic properties of the oxetane ring could potentially contribute to such activity, but this remains a speculative area requiring experimental validation.

Enzyme Mechanism and Metabolic Pathway Studies

Table 3: Potential Metabolic Pathways for Methyl 2-(oxetan-3-yl)acetate

| Metabolic Reaction | Enzyme Family | Potential Metabolites |

| Ester Hydrolysis | Esterases | 2-(oxetan-3-yl)acetic acid, Methanol |

| Oxetane Ring Opening | Microsomal Epoxide Hydrolase (mEH) | Diol derivatives |

| Oxidation | Cytochrome P450 (CYP450) | Oxidized derivatives (less likely to be the primary route) |

This table represents potential metabolic pathways based on the chemical structure of Methyl 2-(oxetan-3-yl)acetate and known metabolic routes for similar compounds.

Computational and Theoretical Chemistry Studies of Methyl 2 Oxetan 3 Yl Acetate

Quantum Chemical Calculations on Molecular Structure and Strain Energy

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and inherent strain of Methyl 2-(oxetan-3-yl)acetate. The oxetane (B1205548) ring, a four-membered cyclic ether, is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral geometry. researchgate.net

Calculations can precisely determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. For the oxetane ring in similar structures, X-ray crystallography has revealed a puckered conformation to alleviate some of the eclipsing strain. acs.org The bond angles within the oxetane ring are typically around 90°, a considerable deviation from the ideal 109.5°, leading to an estimated strain energy of approximately 26 kcal/mol. researchgate.net

Theoretical calculations can further quantify the strain energy of Methyl 2-(oxetan-3-yl)acetate by comparing its energy with that of a strain-free acyclic analogue. These calculations are crucial for understanding the molecule's thermodynamic stability and its propensity to undergo ring-opening reactions.

Table 1: Calculated Structural Parameters of the Oxetane Ring

| Parameter | Typical Calculated Value |

|---|---|

| C-O-C Bond Angle | ~90.2° |

| C-C-O Bond Angle | ~92.0° |

| C-C-C Bond Angle | ~84.8° |

| C-O Bond Length | ~1.46 Å |

| C-C Bond Length | ~1.53 Å |

Note: These are typical values for an unsubstituted oxetane ring and can be precisely calculated for Methyl 2-(oxetan-3-yl)acetate using quantum chemical methods. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the acetate (B1210297) side chain and the puckering of the oxetane ring give rise to multiple possible conformations for Methyl 2-(oxetan-3-yl)acetate. Conformational analysis, employing computational methods, can identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. researchgate.net By simulating the motion of atoms based on a force field, MD can explore the conformational landscape of Methyl 2-(oxetan-3-yl)acetate in different environments, such as in a vacuum or in a solvent. These simulations can reveal the preferred conformations, the flexibility of different parts of the molecule, and the timescale of conformational changes. For instance, MD simulations on other acetate esters have been used to analyze the preferred orientations of the ester group and the flexibility of the molecule's backbone. japtronline.com In the context of peptide-like molecules, MD simulations have shown that the incorporation of an oxetane ring can induce specific turns and reduce the flexibility of the molecular backbone. umanitoba.ca

Docking Studies and Ligand-Target Interactions

In the realm of drug discovery, molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. researchgate.net For Methyl 2-(oxetan-3-yl)acetate and its derivatives, docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex.

The oxetane moiety in a ligand can participate in various non-covalent interactions, including hydrogen bonding with the ether oxygen and hydrophobic interactions. Docking studies on other oxetane-containing compounds have demonstrated their ability to act as bioisosteres of carbonyl groups and to form crucial interactions within the binding pockets of enzymes. acs.org For example, in some instances, the oxetane ring has been shown to orient itself towards a metal ion in an enzyme's active site, acting as a chelating agent. acs.org

The results of docking studies, often presented as a docking score and a visual representation of the binding pose, can guide the design of more potent and selective inhibitors.

Table 2: Potential Interactions of Methyl 2-(oxetan-3-yl)acetate in a Binding Site

| Interaction Type | Potential Interacting Group on Molecule |

|---|---|

| Hydrogen Bond Acceptor | Oxetane Oxygen, Ester Carbonyl Oxygen |

| Hydrophobic Interactions | Methylene (B1212753) groups of the oxetane and acetate moieties |

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to explore the mechanisms of its reactions. For Methyl 2-(oxetan-3-yl)acetate, this includes predicting sites of nucleophilic or electrophilic attack and elucidating the transition states and energy barriers of potential reactions.

The strained oxetane ring is susceptible to ring-opening reactions under both acidic and basic conditions. DFT calculations can be employed to model these reactions, identifying the most likely pathways and the structures of the intermediates and transition states. For instance, computational studies can predict whether a nucleophile will attack one of the carbon atoms of the oxetane ring, leading to its opening.

Furthermore, the ester group can undergo hydrolysis or transesterification. Theoretical calculations can provide insights into the energetics of these processes. By mapping the potential energy surface of a reaction, chemists can gain a detailed understanding of the reaction mechanism, which is crucial for optimizing reaction conditions and designing new synthetic routes.

Advanced Analytical Techniques for Characterization of Methyl 2 Oxetan 3 Yl Acetate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 15N, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Methyl 2-(oxetan-3-yl)acetate and its derivatives. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the molecular framework, while NMR of other nuclei like ¹⁵N and ¹⁹F is vital for characterizing specific derivatives. mdpi.comresearchgate.netresearchgate.net

¹H and ¹³C NMR: The ¹H NMR spectrum of Methyl 2-(oxetan-3-yl)acetate displays characteristic signals for the oxetane (B1205548) ring protons, the acetate (B1210297) methylene (B1212753) group, and the methyl ester group. For instance, in a related derivative, methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate, the methyl ester protons (OCH₃) appear as a singlet at 3.61 ppm, and the acetate methylene protons (CH₂CO) are observed as a singlet at 2.67 ppm. mdpi.com The ¹³C NMR spectrum provides complementary information, with signals for the carbonyl carbon of the ester, the carbons of the oxetane ring, and the methyl group. mdpi.com For example, in a similar oxetane derivative, the ester carbonyl carbon resonates at 171.4 ppm and the methyl ester carbon at 51.7 ppm. mdpi.com

Interactive Data Table: Representative NMR Data for an Oxetane Derivative mdpi.com

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | OCH₃ | 3.61 (s) |

| ¹H | CH₂CO | 2.67 (s) |

| ¹³C | COOCH₃ | 171.4 |

| ¹³C | COOCH₃ | 51.7 |

| ¹³C | C(CH₃)₃ | 28.4 |

| ¹³C | C(CH₃)₃ | 79.5 |

Note: Data is for methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate. s denotes a singlet.

¹⁵N and ¹⁹F NMR: For derivatives containing nitrogen or fluorine, ¹⁵N and ¹⁹F NMR spectroscopy offers critical insights. In the structural analysis of nitrogen-containing heterocyclic derivatives of oxetane, ¹⁵N NMR is used to confirm the position of nitrogen atoms within the molecule. mdpi.comresearchgate.netresearchgate.net For example, in a pyrazole-azetidine derivative, the nitrogen atoms of the pyrazole (B372694) ring and the azetidine (B1206935) ring show distinct chemical shifts in the ¹⁵N NMR spectrum. nih.gov Similarly, ¹⁹F NMR is essential for characterizing fluorinated oxetane derivatives, which are of interest in medicinal chemistry. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The chemical shifts and coupling constants in ¹⁹F NMR spectra provide information about the electronic environment of the fluorine atoms. beilstein-journals.orggoogle.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (e.g., HRMS, LCMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of Methyl 2-(oxetan-3-yl)acetate and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. mdpi.comresearchgate.netresearchgate.net For example, the HRMS (ESI+) for a related compound, C₁₅H₂₇N₂O₄, was calculated as 299.1965 and found to be 299.1965 for the [M+H]⁺ ion, confirming its elemental composition. mdpi.com

Liquid chromatography-mass spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.comrsc.org This technique is particularly useful for analyzing complex mixtures and for monitoring reactions. rsc.org The retention time from the LC provides an additional identifier for the compound, while the MS provides mass information. rsc.org

Interactive Data Table: HRMS Data for an Oxetane Derivative mdpi.com

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 299.1965 | 299.1965 |

Note: Data is for C₁₅H₂₇N₂O₄.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in Methyl 2-(oxetan-3-yl)acetate and its derivatives by measuring the vibrations of the bonds within the molecule. nih.govd-nb.info The IR spectrum of an oxetane derivative typically shows a strong absorption band for the C=O stretching vibration of the ester group around 1737 cm⁻¹. mdpi.com The characteristic ether linkage (C-O-C) of the oxetane ring also gives rise to specific absorption bands. cnrs.fr For example, in a study of 3,3-di[3-arylcarbazol-9-ylmethyl]oxetane derivatives, the IR spectra were used to identify the synthesized compounds. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing symmetric vibrations and for measurements in aqueous solutions.

Interactive Data Table: Key IR Absorption Bands for an Oxetane Derivative mdpi.com

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | 1737 |

| C=O (Boc) | 1698 |

| N-H | 3314 |

Note: Data is for methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique is invaluable for determining the precise bond lengths, bond angles, and conformation of Methyl 2-(oxetan-3-yl)acetate and its derivatives, especially when stereochemistry is a factor. d-nb.infonih.gov The puckering of the oxetane ring, a key structural feature, can be accurately determined using this method. acs.orgrsc.org For example, X-ray crystallographic studies on various oxetane derivatives have revealed details about their ring geometry and the spatial arrangement of substituents. d-nb.infonih.govrsc.org In 3-(nitromethylene)oxetane, the oxetane ring bond angles were found to deviate significantly from the ideal tetrahedral angle, with the largest angle at the oxygen atom. rsc.org

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., Chiral GC)

For chiral derivatives of Methyl 2-(oxetan-3-yl)acetate, it is essential to determine the enantiomeric purity. Chiral chromatography, particularly chiral gas chromatography (GC), is a widely used technique for separating and quantifying enantiomers. acs.org This is crucial in fields like drug discovery, where the biological activity of a molecule can be highly dependent on its stereochemistry. The enantiomeric excess (ee) of a sample can be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram. acs.org For instance, the enantiomeric excess of 2-substituted oxetan-3-ones has been determined using chiral GC analysis of their acetate derivatives. acs.org

Thermal Analysis Techniques (e.g., DSC, DTA)

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to study the thermal properties of Methyl 2-(oxetan-3-yl)acetate and its derivatives. nih.govd-nb.infocnrs.frrsc.org DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, glass transitions, and decomposition temperatures. nih.govd-nb.inforsc.org For example, DSC analysis of 3-oximinooxetane revealed a melting point of 88.9 °C and a decomposition temperature of 178.6 °C. d-nb.info In another study, the thermal stability of 3,3-di[3-arylcarbazol-9-ylmethyl]oxetane derivatives was investigated using TGA and DSC, showing decomposition temperatures above 360 °C. nih.gov DTA, a similar technique, measures the temperature difference between a sample and a reference material. rsc.org These techniques are important for understanding the thermal stability and processing conditions for these compounds. cnrs.fr

Interactive Data Table: Thermal Properties of an Oxetane Derivative d-nb.info

| Property | Temperature (°C) |

| Melting Point | 88.9 |

| Decomposition Temperature | 178.6 |

Note: Data is for 3-oximinooxetane.

Future Perspectives and Unresolved Challenges in Methyl 2 Oxetan 3 Yl Acetate Research

Development of Novel and Sustainable Synthetic Routes

While the incorporation of the oxetane (B1205548) ring has shown promise, synthetic accessibility remains a significant hurdle. acs.org Current methods for producing oxetane derivatives often involve multi-step processes and may lack the efficiency required for rapid analogue generation. acs.orgresearchgate.net

Future research will likely focus on developing more robust and sustainable synthetic strategies. This includes the exploration of novel catalytic systems and one-pot reactions to improve efficiency and reduce waste. researchgate.net For instance, visible-light-mediated Paternò-Büchi reactions are being investigated as a safer and more scalable alternative to traditional UV light-dependent methods for oxetane synthesis. researchgate.net Another promising avenue is the development of new oxetane building blocks that allow for more diverse substitutions on the ring. acs.org

A key synthetic route to methyl 2-(oxetan-3-yl)acetate involves the hydrogenation of its precursor, methyl 2-(oxetan-3-ylidene)acetate. mdpi.comsigmaaldrich.com This reaction is often carried out using a palladium on carbon (Pd/C) catalyst. Another approach is the Horner-Wadsworth-Emmons reaction of oxetan-3-one with methyl 2-(dimethoxyphosphoryl)acetate. mdpi.com

Comprehensive Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving the oxetane ring is crucial for its effective application. The strained nature of the four-membered ring makes it susceptible to ring-opening reactions under certain conditions, a factor that needs to be carefully managed during synthesis and in biological environments. acs.org

Future work should aim to comprehensively map the reactivity of the oxetane moiety in methyl 2-(oxetan-3-yl)acetate under various conditions. This includes studying its stability in acidic and basic environments and its interactions with biological nucleophiles. smolecule.com Understanding these mechanisms will enable chemists to predict and control the reactivity of the oxetane ring, leading to the design of more stable and effective drug candidates. For instance, it has been noted that 3,3-disubstituted oxetanes exhibit enhanced stability. acs.org

Broadening the Scope of Bioisosteric Applications

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a cornerstone of medicinal chemistry. ucl.ac.uk The oxetane ring in methyl 2-(oxetan-3-yl)acetate has been identified as a promising bioisostere for gem-dimethyl and carbonyl groups. acs.orgacs.org This substitution can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity. nih.govacs.org

Future research should focus on systematically exploring the bioisosteric potential of the methyl 2-(oxetan-3-yl)acetate fragment in a wider range of drug scaffolds. This involves synthesizing and evaluating pairs of molecules with and without the oxetane moiety to directly compare their properties. acs.org While oxetanes have shown potential to improve physicochemical properties, this does not always translate to sufficient biological activity. acs.org Therefore, a key challenge is to identify the structural contexts where this bioisosteric replacement is most beneficial for both physicochemical properties and biological function.

| Property | Observation | Reference |

| Solubility | Introduction of an oxetane ring can have opposing effects on solubility depending on the parent molecule. | acs.org |

| Lipophilicity | The effect of the oxetane ring on lipophilicity can vary. | acs.org |

| Metabolic Stability | Oxetane incorporation generally leads to improved metabolic stability. | acs.org |

| Basicity of Proximal Amines | The electron-withdrawing nature of the oxetane ring can reduce the pKa of nearby amines. | acs.org |

Advanced Biological Profiling and Mechanism-of-Action Studies

While the physicochemical benefits of incorporating oxetanes are becoming clearer, a more in-depth understanding of their biological implications is needed. acs.org Future research must involve comprehensive biological profiling of compounds derived from methyl 2-(oxetan-3-yl)acetate.

This includes:

Target Identification: Determining the specific biological targets with which these compounds interact.

Mechanism of Action: Elucidating how these interactions lead to a therapeutic effect.

Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of these compounds are essential.

Toxicity Assessment: Thorough evaluation of any potential off-target effects or toxicity is critical for drug development.

Derivatives of oxetanes have shown promise in various therapeutic areas, including as inhibitors of enzymes implicated in cancer. smolecule.com Advanced biological studies will be crucial to validate these initial findings and to identify new therapeutic opportunities for oxetane-containing molecules.

Integration of Artificial Intelligence and Machine Learning in Oxetane Design

In the context of methyl 2-(oxetan-3-yl)acetate research, AI and ML can be applied to:

Predict Physicochemical Properties: Develop models that can accurately predict the impact of the oxetane moiety on properties like solubility and metabolic stability. frontiersin.org

De Novo Design: Generate novel oxetane-containing structures with desired biological activities. frontiersin.org

Optimize Synthetic Routes: Predict the most efficient and sustainable synthetic pathways. researchgate.net

Analyze Biological Data: Identify patterns in high-throughput screening data to accelerate hit identification and lead optimization. nih.gov

By integrating AI and ML into the design-make-test-analyze cycle, researchers can accelerate the discovery and development of new drugs based on the oxetane scaffold. nih.gov This computational approach can help to overcome some of the current challenges in oxetane chemistry and unlock the full therapeutic potential of compounds like methyl 2-(oxetan-3-yl)acetate.

Q & A

Q. What are the common synthetic routes for preparing methyl 2-(oxetan-3-yl)acetate and its derivatives?

Methyl 2-(oxetan-3-yl)acetate is synthesized via Aza-Michael addition reactions, where oxetane-containing substrates react with amines under basic conditions. For example, derivatives like methyl(3-aminopiperidinyl-oxetan-3-yl)acetate are prepared using DBU (1,8-diazabicycloundec-7-ene) as a catalyst in solvents such as THF or dichloromethane. Purification is typically achieved via flash chromatography, yielding products with 55–58% efficiency . Structural analogs, such as methyl 2-(oxetan-3-ylidene)acetate (CAS 1105665-34-6), are synthesized through cyclization or substitution reactions involving oxetane precursors .

Q. How are methyl 2-(oxetan-3-yl)acetate derivatives characterized structurally?

Characterization relies on NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For instance, derivatives like methyl(3-Boc-aminopiperidinyl-oxetan-3-yl)acetate exhibit distinct NMR signals for oxetane protons (δ 4.4–4.6 ppm) and ester carbonyl carbons (δ 170–172 ppm). HRMS confirms molecular weights within 0.5 ppm accuracy . Computational validation of geometry and thermochemical properties (e.g., formation enthalpy) can be performed using gas-phase theoretical data .

Q. What solvents and reaction conditions are optimal for stabilizing oxetane rings during synthesis?